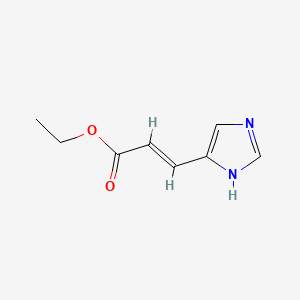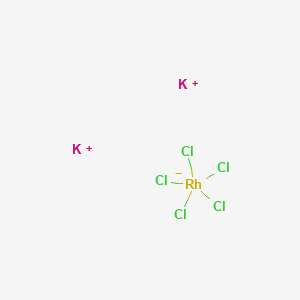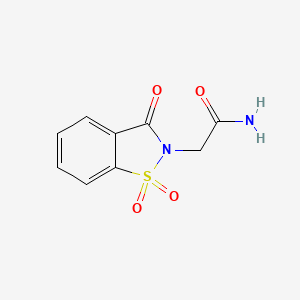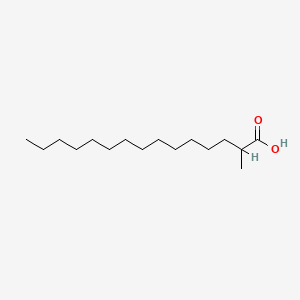
2-Methylpentadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpentadecanoic acid is a natural product found in Myrmekioderma rea, Agelas, and other organisms with data available.
Aplicaciones Científicas De Investigación
Myocardial Ischemia Detection
2-Methylpentadecanoic acid derivatives, particularly those with iodine labeling like 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid (9MPA), have been studied for their potential in detecting viable myocardial regions in ischemic myocardium. These derivatives are useful for identifying myocardial ischemic injury and can differentiate between viable and nonviable myocardial regions during acute and subacute stages of the disease (Hasegawa et al., 2002).
Biochemical Synthesis
2-Methylpentadecanoic acid has been utilized in the synthesis of naturally occurring compounds, such as sex pheromones in moths and other species. The synthesis processes often involve catalytic conjugate addition under specific conditions, highlighting the acid's role in the creation of biologically significant compounds (Singh et al., 2001).
Rumen Fermentation Studies
In the field of animal nutrition, studies have examined the profiles of odd- and branched-chain fatty acids, including 2-Methylpentadecanoic acid, in rumen fermentation. These studies assess the impact of these acids on rumen fermentation parameters, microbial protein synthesis, and bacterial populations, contributing to a better understanding of animal digestive processes (Xin et al., 2020).
Cardiac Imaging and Evaluation
Various studies have explored the use of iodinated 2-Methylpentadecanoic acid derivatives for cardiac imaging. These compounds have been used to evaluate myocardial uptake in conditions like hypertrophic cardiomyopathy and for the detection of ischemic lesions in the heart. This research underscores the potential of these compounds in non-invasive cardiac diagnostics (Kawai et al., 2001).
Lymphatic System Imaging
2-Methylpentadecanoic acid derivatives, particularly those labeled with isotopes like Iodine-123, have been employed in imaging studies of the lymphatic system. These studies aim to localize lymphatic leakage sites, contributing significantly to the diagnosis and treatment of conditions like chylothorax (Takanami et al., 2012).
Propiedades
Número CAS |
25354-92-1 |
|---|---|
Nombre del producto |
2-Methylpentadecanoic acid |
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
2-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |
Clave InChI |
XEFOHUNTIRSZAC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(C)C(=O)O |
Otros números CAS |
72000-71-6 25354-92-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



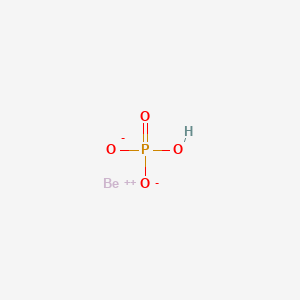
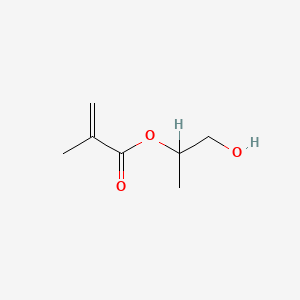
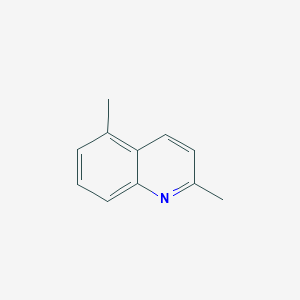
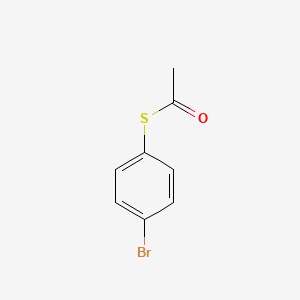
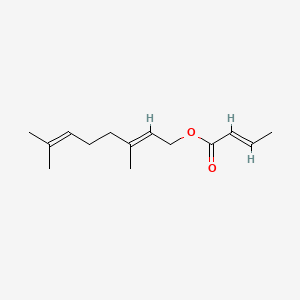
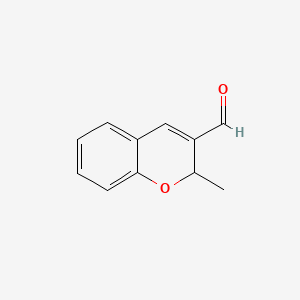
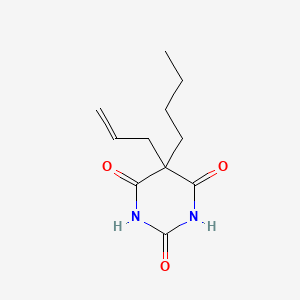
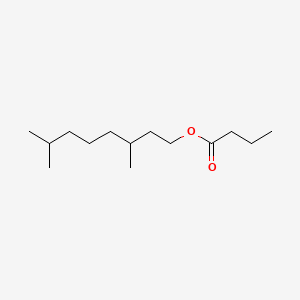
![3-[Butyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B1604947.png)


